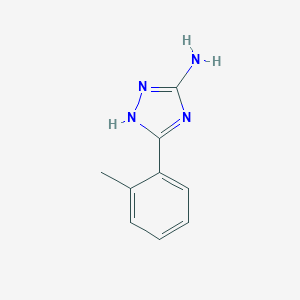

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, also known as MTA, is a chemical compound that belongs to the class of triazole compounds. It has been widely studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

-

Synthetic Cathinones in Forensic Toxicology

- Synthetic cathinones are a group of novel psychoactive substances (NPS) that pose a significant threat to the health and lives of their users .

- Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .

- The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

- The results showed that most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts .

-

Thymol-based Paracetamol Analogues in Chemical Intermediates Research

- Thymol and its derivatives show various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .

- A set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .

- These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms .

- Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 .

-

Pyrazole-bearing Compounds in Antileishmanial and Antimalarial Research

- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized compounds were evaluated .

-

Thymol-based Paracetamol Analogues in Antioxidant Research

- Thymol (2-isopropyl-5-methylphenol) is an important monoterpene phenol occurring in the essential oils isolated from Thymus vulgaris, Thymus zygis, Thymus hyemalis, etc .

- A set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .

- These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms .

- Molecular docking studies of all the compounds indicated that they are good inhibitors of heme oxygenase-1 .

-

2-Aminopyrimidine Derivatives in Antitrypanosomal and Antiplasmodial Research

- Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates .

- The 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

5-Chloro-2-methylphenyl Isothiocyanate in Industrial Applications

-

Indolizine Derivatives in Biological and Material Applications

- Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities .

- Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

- Many approaches for their synthesis have been developed .

-

5-Chloro-2-methylphenyl Isothiocyanate in Industrial Applications

-

5-Fluoro-2-methylphenyl Isocyanate in Chemical Research

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Some triazoles are considered hazardous due to their reactivity and potential for causing skin and eye irritation5.

Zukünftige Richtungen

The future directions in the study of such compounds could involve exploring their potential uses in medicine, agriculture, and other fields. This could involve studying their biological activity, developing new synthesis methods, and investigating their reactivity6.

Please note that this is a general overview and the exact properties and characteristics of “5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine” may vary. For more specific information, further research and experimentation would be needed.

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVXXFOZWWQLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350628 | |

| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

59301-23-4 | |

| Record name | 3-(2-Methylphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)